molecular formula C9H7NO4S B2686063 6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 2138169-33-0

6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2686063
CAS No.: 2138169-33-0
M. Wt: 225.22
InChI Key: IPFQIEUHWLHESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

The primary targets of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one are various types of bacteria, fungi, and algae . This compound is known for its potent antimicrobial properties, which are particularly effective against Gram-negative bacteria .

Mode of Action

6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one interacts with its targets by inhibiting key enzymes that are essential for the survival and growth of the microorganisms . This results in the disruption of their metabolic processes, leading to their eventual death .

Biochemical Pathways

The biochemical pathways affected by 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one are those involved in the synthesis of essential components of the microbial cell. By inhibiting enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), this compound disrupts the normal functioning of these pathways, leading to the death of the microorganisms .

Result of Action

The molecular and cellular effects of the action of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one include the disruption of essential biochemical pathways in microorganisms, leading to their death . This results in the effective control of microbial growth in various environments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one. For instance, this compound is stable in both acidic and alkaline conditions, allowing it to be used in a wide range of environments . Exposure to sunlight or rain may affect its stability . Therefore, it should be stored in a cool, dry place to maintain its effectiveness .

Chemical Reactions Analysis

6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-acetyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Properties

IUPAC Name

6-acetyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c1-5(11)6-2-3-7-8(4-6)15(13,14)10-9(7)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQIEUHWLHESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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